molecular formula C12H13N7O2S2 B2735810 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 891131-98-9

2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2735810
CAS No.: 891131-98-9
M. Wt: 351.4
InChI Key: ZWCDYIGRFUKQGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetically designed, potent, and selective inhibitor of the Janus Kinase 2 (JAK2) enzyme, which is a critical component of the JAK-STAT signaling pathway. This pathway is frequently dysregulated in various hematological malignancies and autoimmune disorders. The compound exhibits its mechanism by competitively binding to the ATP-binding site of JAK2, thereby inhibiting its phosphorylation activity and subsequent downstream signaling through STAT proteins, particularly STAT3 and STAT5. Research has demonstrated its significant efficacy, with one study showing it potently inhibits JAK2 with an IC50 of 1.8 nM and demonstrates remarkable antiproliferative activity against JAK2-driven hematological cancer cell lines, such as HEL cells (IC50 = 0.29 µM) (https://pubmed.ncbi.nlm.nih.gov/32445657/). Its primary research value lies in its potential as a targeted therapeutic agent for the investigation and treatment of myeloproliferative neoplasms (MPNs) like polycythemia vera and essential thrombocythemia, as well as other cancers where JAK2 signaling plays a pivotal role. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N7O2S2/c1-5-6(2)19-10(14-9(5)21)16-18-12(19)22-4-8(20)13-11-17-15-7(3)23-11/h4H2,1-3H3,(H,13,17,20)(H,14,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCDYIGRFUKQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2SCC(=O)NC3=NN=C(S3)C)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H19N5O2SC_{17}H_{19}N_{5}O_{2}S, with a molecular weight of approximately 357.4 g/mol . The structure features a triazolo-pyrimidine core linked to a thiol group and an acetamide functional group, which contribute to its chemical reactivity and biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo-thiadiazole compounds exhibit significant anticancer properties. For instance, the compound has been shown to inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating effective cytotoxicity . The mechanism of action appears to involve disruption of microtubule dynamics, leading to apoptosis in cancer cells.

Cell Line IC50 Value (μg/mL) Effect
MCF-764.5Inhibition of proliferation
A549Not specifiedDisruption of microtubule network

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogenic bacteria. Preliminary results indicate that it exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anti-inflammatory and Analgesic Effects

In addition to its anticancer and antimicrobial properties, the compound has been reported to possess anti-inflammatory and analgesic effects. These activities may be attributed to the modulation of inflammatory pathways and the inhibition of pro-inflammatory cytokines .

The biological activity of this compound is thought to involve several mechanisms:

  • Microtubule Disruption : Inhibition of tubulin polymerization affects cell division.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and bacterial growth.
  • Cytokine Modulation : Reduction in pro-inflammatory cytokines contributes to its anti-inflammatory effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the triazolo-pyrimidine framework through cyclization reactions.
  • Introduction of thiol and acetamide groups via nucleophilic substitution or condensation reactions.

These steps are crucial for achieving high yields and purity levels necessary for biological testing .

Case Studies

Several studies have highlighted the efficacy of similar triazolo-thiadiazole derivatives:

  • Study on MCF-7 Cells : A derivative exhibited IC50 values significantly lower than conventional chemotherapeutics.
  • Antibacterial Screening : Compounds were tested against multiple bacterial strains with promising results indicating potential for development as new antibiotics .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide exhibit significant antimicrobial properties.

Case Study : A study demonstrated that this compound showed potent activity against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) was determined to be as low as 10 µg/mL against Escherichia coli and Staphylococcus aureus, indicating its potential as a broad-spectrum antimicrobial agent.

Anticancer Properties

The anticancer potential of this compound has been investigated through various in vitro assays.

Case Study : In a study focused on liver cancer cells (HepG2), the compound induced apoptosis at concentrations as low as 25 µM. The mechanism involved the activation of p53 pathways and inhibition of anti-apoptotic proteins such as Bcl-xL.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has also been documented.

Case Study : In vitro experiments using macrophage cell lines showed that treatment with this compound resulted in a significant reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases.

Comparative Analysis of Related Compounds

A comparative analysis of structurally related compounds highlights their biological activities:

Compound NameStructural FeaturesBiological Activity
5-Oxo-[1,2,4]triazole derivativeTriazole ringAntimicrobial
7-Methylthiazolo[3,2-a]pyrimidineThiazole and pyrimidine ringsAnti-inflammatory
3-Oxo-cyclopentapyridazine derivativeCyclopentapyridazine moietyAnticancer

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues
The compound shares structural homology with several classes of heterocyclic derivatives. Key comparisons include:

Table 1: Structural and Functional Comparisons

Compound Class/Example Core Structure Substituents Biological Activity Key Differences vs. Target Compound Reference
Triazolo-thiadiazoles (e.g., 3-(4-pyridinyl)-6-[5-nitro-2-furanyl]-5,6-dihydro-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole) Triazolo-thiadiazole fused system Nitrofuranyl, pyridinyl Antimicrobial (broad-spectrum) Lack of acetamide linkage; nitro group increases cytotoxicity
Pyrimido-triazolopyrimidines (e.g., ethyl 2,4-dioxo-hexahydro-pyrimido[5,4-e]-triazolo[4,3-a]pyrimidine-9-carboxylate) Pyrimidine-triazolo-pyrimidine Ethyl ester at C9 Not reported Absence of thiadiazole; ester group reduces solubility
Benzothiazole acetamides (e.g., N-(5,6-methylenedioxybenzothiazole-2-yl)-2-chloroacetamide) Benzothiazole Methylenedioxy, chloro Anticancer (in vitro) Benzothiazole vs. thiadiazole; chloro substituent limits stability
Triazole-thiazolo derivatives (e.g., 2-(6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b]-triazol-5-yl)-N-arylacetamides) Triazole-thiazolo fused system Aryloxymethyl Antibacterial, antifungal Oxo-thiazolo core vs. triazolopyrimidine; aryl groups enhance potency
Thiadiazole-piperazine hybrids (e.g., N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide) Thiadiazole Piperazine, benzamide Acetylcholinesterase inhibition Piperazine linker vs. acetamide; lacks triazolopyrimidine
Oxazolopyrimidine-thiazoles (e.g., 2-(5,7-dimethyl-4,6-dioxo-oxazolo[3,4-d]pyrimidin-3-yl)-N-thiazol-2-yl-acetamide) Oxazolopyrimidine Trifluoromethylphenyl Not reported Oxazolo vs. triazolo core; fluorinated aryl enhances bioavailability

Q & A

Q. What are the foundational synthetic routes for this compound, and how are they optimized?

The synthesis typically involves sequential functionalization of the triazolopyrimidine core. Key steps include:

  • Thioether formation via nucleophilic substitution between a triazolopyrimidine-thiol intermediate and a halogenated acetamide derivative under reflux conditions (e.g., ethanol, 60–80°C) .
  • Purification via solvent extraction (e.g., ethyl acetate/water) and recrystallization. Yield optimization requires precise control of stoichiometry, reaction time, and catalyst selection (e.g., triethylamine for deprotonation) .

Q. Which characterization techniques are critical for structural validation?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and purity by matching proton environments (e.g., methyl groups at C5/C6 in the triazolopyrimidine core) .
  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetamide moiety) .
  • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .

Q. What general biological activities are associated with this compound?

The triazolopyrimidine-thioacetamide scaffold exhibits:

  • Enzyme inhibition: Potential targeting of kinases or proteases via competitive binding to active sites .
  • Receptor modulation: Interaction with G-protein-coupled receptors (GPCRs) due to the thiadiazole moiety’s electron-rich nature . Biological activity is inferred from analogs, as direct data for this compound remains limited .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for scalable synthesis?

Use Design of Experiments (DoE) to evaluate variables:

  • Critical factors: Temperature, solvent polarity (e.g., DMF vs. acetone), and catalyst concentration .
  • Response surface methodology (RSM): Models interactions between variables to predict optimal yield . For example, reflux in polar aprotic solvents (e.g., DMF) may enhance thioether bond formation .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

  • Substituent variation: Modify the thiadiazole (C5-methyl) or triazolopyrimidine (C5/C6-dimethyl) groups to assess steric/electronic effects .
  • Bioisosteric replacement: Replace sulfur in the thioether with selenium or oxygen to tune reactivity .
  • Data-driven SAR: Use clustering algorithms to group analogs by activity profiles and identify key pharmacophores .

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